GYKI-12743

CAS No.: 110714-10-8

Cat. No.: VC1725247

Molecular Formula: C16H20ClN3O3

Molecular Weight: 337.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110714-10-8 |

|---|---|

| Molecular Formula | C16H20ClN3O3 |

| Molecular Weight | 337.80 g/mol |

| IUPAC Name | 2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride |

| Standard InChI | InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H |

| Standard InChI Key | WJDFSAOMSJHHCG-UHFFFAOYSA-N |

| SMILES | C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |

| Canonical SMILES | C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl |

Introduction

Chemical and Physical Properties

Chemical Structure and Identification

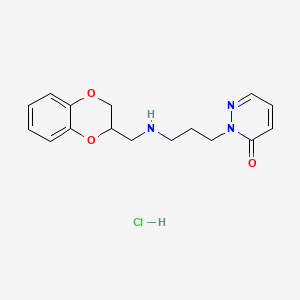

GYKI-12743 is identified by its CAS registry number 110714-10-8 and has the molecular formula C₁₆H₂₀ClN₃O₃. The compound has a molecular weight of 337.80 g/mol and is structurally characterized as 2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride according to IUPAC nomenclature. The compound contains a benzodioxin ring system connected to a pyridazinone moiety through an amino-propyl linker, with the entire structure existing as a hydrochloride salt.

Pharmacological Profile

Alpha-Adrenergic Receptor Antagonism

The primary pharmacological activity of GYKI-12743 involves selective antagonism of postsynaptic vascular alpha-adrenoceptors . Studies using pithed rat preparations have conclusively demonstrated that GYKI-12743 exerts its alpha-adrenergic blocking action specifically at the postsynaptic vascular level within the cardiovascular system . This selectivity profile is particularly noteworthy as the compound fails to antagonize the presynaptic alpha-2 adrenoceptors located on cardiac sympathetic nerve endings .

The selective nature of GYKI-12743's activity represents a significant pharmacological advancement, as it was identified as the first vasoselective postsynaptic adrenoceptor antagonist with potential applications in cardiovascular therapy . This selective receptor targeting potentially offers advantages over non-selective alpha-blockers by minimizing unwanted side effects that typically result from broader receptor antagonism.

Potassium Channel Opening Activity

In addition to its alpha-adrenergic blocking properties, GYKI-12743 demonstrates significant potassium channel opening activity . Experiments conducted on rabbit ear arteries using radioactive rubidium (⁸⁶Rb⁺) as a potassium marker revealed that GYKI-12743 produces a concentration-dependent ⁸⁶Rb⁺ efflux . This effect occurs within the same concentration range as established potassium channel openers, specifically pinacidil and cromakalim .

Receptor Targeting Profile

GYKI-12743 demonstrates affinity for specific adrenergic receptor subtypes. Research indicates that it interacts with:

-

Alpha-1 adrenergic receptors: Contributing to its vasodilatory effects

-

Alpha-2C adrenergic receptors (ADRA2C): As indicated by database listings

Experimental Research Findings

Studies in Pithed Rat Preparations

The pharmacological activity of GYKI-12743 has been extensively characterized using pithed rat preparations, a standard experimental model for evaluating cardiovascular agents . These studies conclusively demonstrated that GYKI-12743 exerts its alpha-adrenergic blocking action exclusively at the postsynaptic vascular level within the cardiovascular system .

A key finding from these experiments was that GYKI-12743 failed to antagonize the presynaptic alpha-2 adrenoceptors of cardiac sympathetic nerve endings . This selective antagonism profile established GYKI-12743 as the first reported vasoselective postsynaptic adrenoceptor antagonist, highlighting its potential significance in cardiovascular therapeutic applications .

The pithed rat model allowed researchers to isolate and examine the compound's effects on specific components of the cardiovascular system while eliminating central nervous system influences. The results from these studies provided the foundational evidence for GYKI-12743's selective pharmacological profile.

Studies in Rabbit Ear Arteries

Research using rabbit ear arteries further elucidated the secondary mechanism of action of GYKI-12743 as a potassium channel opener . In these experiments, ⁸⁶Rb⁺ was employed as a marker for potassium ions to measure channel activity . The results demonstrated that GYKI-12743 produced a concentration-dependent ⁸⁶Rb⁺ efflux, indicating activation of potassium channels .

Importantly, this potassium channel opening effect occurred within the same concentration range as established potassium channel openers, specifically pinacidil and cromakalim . This finding confirmed that GYKI-12743 possesses significant potassium channel opening activity alongside its alpha-adrenergic antagonism, supporting its classification as a dual-mechanism antihypertensive agent.

Comparative Pharmacological Activity

Table 1 below compares the pharmacological profile of GYKI-12743 with similar alpha-adrenergic antagonists and potassium channel openers, highlighting its unique dual-mechanism characteristics:

| Compound | Primary Mechanism | Secondary Mechanism | Receptor Selectivity | Vascular Effect |

|---|---|---|---|---|

| GYKI-12743 | Postsynaptic alpha-adrenoceptor antagonism | Potassium channel opening | Selective for postsynaptic receptors | Vasodilation |

| Prazosin | Alpha-1 adrenergic receptor antagonism | None reported | Alpha-1 selective | Vasodilation |

| Doxazosin | Alpha-1 adrenergic receptor antagonism | None reported | Alpha-1 selective | Vasodilation |

| Pinacidil | Potassium channel opening | None reported | Not applicable | Vasodilation |

| Cromakalim | Potassium channel opening | None reported | Not applicable | Vasodilation |

This comparative analysis demonstrates that GYKI-12743 possesses a unique pharmacological profile combining two distinct mechanisms that individually contribute to its vasodilatory effects. This dual activity potentially offers advantages over single-mechanism agents in the management of hypertension and other cardiovascular conditions.

Therapeutic Applications and Clinical Development

Clinical Development Trajectory

-

Safety concerns identified during initial human testing

-

Pharmacokinetic limitations affecting clinical efficacy

-

Insufficient efficacy compared to existing therapeutics

-

Strategic reprioritization by the developing company

-

Regulatory or development challenges

The discontinuation in Phase 1 indicates that issues were identified early in the clinical development process, potentially during the initial safety assessment in healthy volunteers or in preliminary pharmacokinetic/pharmacodynamic evaluations. While the preclinical pharmacological profile of GYKI-12743 was promising, the gap between preclinical and clinical efficacy remains a common challenge in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume